molecular formula C25H19F2N3O2 B2413719 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1217010-89-3

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2413719
CAS No.: 1217010-89-3
M. Wt: 431.443
InChI Key: JPDAFPYNFPVWDT-UHFFFAOYSA-N
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Description

8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H19F2N3O2 and its molecular weight is 431.443. The purity is usually 95%.
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Biological Activity

The compound 8-fluoro-5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS Number: 1217010-89-3) is a novel pyrimido-indole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, synthesis, and pharmacological properties.

PropertyValue
Molecular FormulaC25H19F2N3O2
Molecular Weight431.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves multiple steps, starting from methyl 3-amino-5-fluoro-1-(2-fluorobenzyl)-1H-indole-2-carboxylate. The final product is obtained through a series of alkylation reactions and crystallization processes, yielding a white crystalline powder with a melting point around 154.1–154.6 °C .

Antiviral Activity

Recent studies have highlighted the antiviral properties of related pyrimido-indole compounds. For example, compounds structurally similar to This compound have shown significant activity against influenza viruses by disrupting RNA-dependent RNA polymerase (RdRP) interactions. The EC50 values for these compounds ranged from 5 to 25 μM , indicating promising antiviral efficacy without notable cytotoxicity at concentrations up to 250 μM .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Related indole derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Some derivatives exhibited IC50 values as low as 0.36 µM against CDK2, suggesting that modifications in the pyrimido-indole structure can enhance selectivity and potency against cancer cells .

The proposed mechanism of action involves the inhibition of key protein-protein interactions necessary for viral replication and tumor cell proliferation. Molecular docking studies have provided insights into how these compounds bind to active sites on target proteins, enhancing their biological activity through specific interactions such as hydrogen bonding and hydrophobic effects .

Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of various pyrimido-indole derivatives in MDCK cells infected with influenza virus. The results indicated that the tested compounds significantly reduced plaque formation with an average EC50 value of 12 μM , showcasing their potential as antiviral agents against influenza .

Study 2: Anticancer Properties

In another investigation focusing on cancer cell lines (HeLa, HCT116), the indole derivatives demonstrated substantial antiproliferative effects with IC50 values ranging from 0.5 to 1.8 µM , indicating their potential use in cancer therapy .

Properties

IUPAC Name

8-fluoro-5-[(2-fluorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O2/c1-32-22-9-5-3-7-17(22)13-29-15-28-23-19-12-18(26)10-11-21(19)30(24(23)25(29)31)14-16-6-2-4-8-20(16)27/h2-12,15H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDAFPYNFPVWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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